Tris(diethylamino)phosphine

Catalog No.
S570475
CAS No.
2283-11-6
M.F
C12H30N3P
M. Wt
247.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(diethylamino)phosphine

CAS Number

2283-11-6

Product Name

Tris(diethylamino)phosphine

IUPAC Name

N-[bis(diethylamino)phosphanyl]-N-ethylethanamine

Molecular Formula

C12H30N3P

Molecular Weight

247.36 g/mol

InChI

InChI=1S/C12H30N3P/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3

InChI Key

FDIOSTIIZGWENY-UHFFFAOYSA-N

SMILES

CCN(CC)P(N(CC)CC)N(CC)CC

Synonyms

tris(diethylamino)phosphine

Canonical SMILES

CCN(CC)P(N(CC)CC)N(CC)CC
  • Chemical formula: C₁₂H₃₀N₃P
  • CAS Number: 2283-11-6
  • Molecular weight: 247.36 g/mol

Here are some specific applications of tris(diethylamino)phosphine in scientific research:

Ligand in Cross-Coupling Reactions:

Tris(diethylamino)phosphine serves as a versatile ligand in various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. These reactions involve coupling two distinct organic fragments to form a new molecule. Some examples include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between an aryl halide (Ar-X) and an amine (NR₂), amide (NRCO), or alkene (RCH=CHR') using a palladium catalyst.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an organoboron compound (R-Bpin) and an organic halide (RX) using a palladium catalyst.
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin compound (R-SnX₃) and an organic halide (RX) using a palladium catalyst.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne (RC≡CH) and an organic halide (RX) using a palladium catalyst and a copper co-catalyst.
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound (R₂Zn) and an organic halide (RX) using a palladium catalyst.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane compound (R‒SiX₃) and an organic halide (RX) using a palladium catalyst.

The effectiveness of tris(diethylamino)phosphine as a ligand arises from its ability to form stable complexes with various transition metals, facilitating the desired transformations in these cross-coupling reactions.

Other Applications:

Beyond its role in cross-coupling reactions, tris(diethylamino)phosphine finds applications in other areas of scientific research, including:

  • Synthesis of organic compounds: Tris(diethylamino)phosphine can act as a nucleophile or base in various organic reactions, enabling the synthesis of diverse organic molecules.
  • Deoxygenation reactions: Tris(diethylamino)phosphine can be used as a deoxygenating agent for specific functional groups in organic molecules.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2283-11-6

Wikipedia

Hexaethylphosphorous triamide

General Manufacturing Information

Phosphorous triamide, N,N,N',N',N'',N''-hexaethyl-: ACTIVE

Dates

Modify: 2023-08-15

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